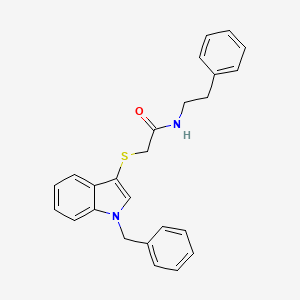

2-((1-benzyl-1H-indol-3-yl)thio)-N-phenethylacetamide

CAS No.: 851412-26-5

Cat. No.: VC5844172

Molecular Formula: C25H24N2OS

Molecular Weight: 400.54

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 851412-26-5 |

|---|---|

| Molecular Formula | C25H24N2OS |

| Molecular Weight | 400.54 |

| IUPAC Name | 2-(1-benzylindol-3-yl)sulfanyl-N-(2-phenylethyl)acetamide |

| Standard InChI | InChI=1S/C25H24N2OS/c28-25(26-16-15-20-9-3-1-4-10-20)19-29-24-18-27(17-21-11-5-2-6-12-21)23-14-8-7-13-22(23)24/h1-14,18H,15-17,19H2,(H,26,28) |

| Standard InChI Key | UYPJCMWOLVVKEP-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CCNC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4 |

Introduction

Chemical Structure and Molecular Properties

The molecular formula of 2-((1-benzyl-1H-indol-3-yl)thio)-N-phenethylacetamide is C₂₅H₂₃N₂OS, with a molecular weight of 405.53 g/mol. The structure comprises:

-

A 1-benzyl-1H-indole core, where a benzyl group (-CH₂C₆H₅) is attached to the nitrogen atom of the indole heterocycle.

-

A thioether linkage (-S-) at the 3-position of the indole ring, connecting it to an acetamide moiety.

-

An N-phenethylacetamide group, featuring a phenethylamine-derived side chain.

Structural Analogues and Comparative Analysis

Comparative data from PubChem entries reveals similarities to compounds such as 2-(1H-indol-3-yl)-2-oxo-N-phenylacetamide (PubChem CID 3149448) and N-phenyl-2-(1-benzyl-1H-indole-3-yl)-2-oxoacetamide (PubChem CID 73350966) . Key differences include the substitution of the ketone group with a thioether and the addition of a phenethyl chain in the target compound.

Table 1: Comparative Molecular Properties

Synthetic Pathways and Methodological Considerations

The synthesis of 2-((1-benzyl-1H-indol-3-yl)thio)-N-phenethylacetamide likely involves multi-step reactions, drawing from established protocols for indole derivatives .

Step 1: Synthesis of 1-Benzyl-1H-indole-3-thiol

Indole-3-thiol can be benzylated using benzyl halides under phase-transfer conditions. For example, triethylbenzyl ammonium chloride (TEBAC) in a dichloromethane/NaOH system facilitates N-benzylation with yields of 80–85% .

Step 2: Thioether Formation

The thiol group is reacted with α-chloroacetamide derivatives. A nucleophilic substitution reaction between 1-benzyl-1H-indole-3-thiol and 2-chloro-N-phenethylacetamide in the presence of a base (e.g., K₂CO₃) would yield the target compound:

Purification and Characterization

Purification via flash chromatography (e.g., methanol/DCM gradients) and recrystallization from methanol or ethanol ensures high purity . Characterization by NMR and mass spectrometry would confirm the structure, with expected signals such as:

-

Indole protons: δ 7.2–7.6 ppm (aromatic).

-

Benzyl CH₂: δ 5.4–5.5 ppm.

-

Thioether linkage: No direct proton signal, but confirmed via MS fragmentation.

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

-

Solubility: Moderate solubility in polar aprotic solvents (DMSO, DMF) due to the acetamide and thioether groups. Limited aqueous solubility (estimated logP ≈ 3.5) .

-

Stability: Susceptible to oxidation at the thioether group; storage under inert atmosphere recommended.

Spectroscopic Data

-

IR Spectroscopy: Peaks at 1650 cm⁻¹ (amide C=O), 2550 cm⁻¹ (S-H, if present in intermediates), and 3100 cm⁻¹ (aromatic C-H).

-

UV-Vis: λₘₐₓ ≈ 280 nm (indole π→π* transitions).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume